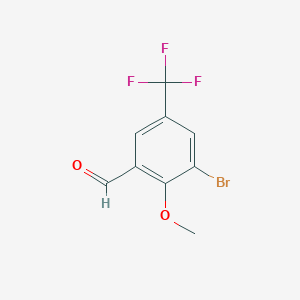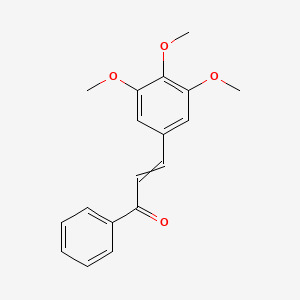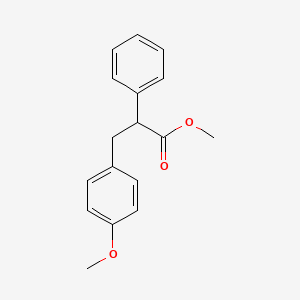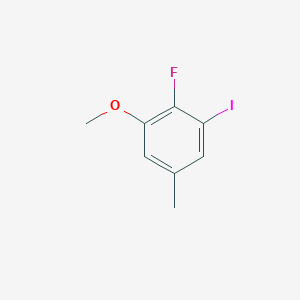
tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of (2R,5R)-2,5-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE may involve continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: TERT-BUTYL (2R,5R)-2-CARBOXY-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Reduction: TERT-BUTYL (2R,5R)-2-HYDROXYMETHYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL (2R,5R)-2,5-DIMETHYLPYRROLIDINE-1-CARBOXYLATE: Similar structure but lacks the formyl group.
TERT-BUTYL (2S,5S)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE: Enantiomer of the compound with different stereochemistry.
Uniqueness
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both formyl and tert-butyl ester groups. This combination of features makes it a valuable compound in asymmetric synthesis and other applications .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
WXYOENHAXJAXBI-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


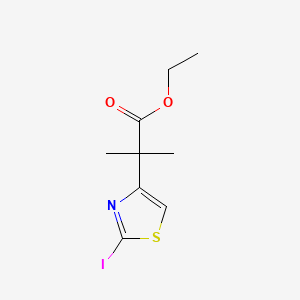


![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
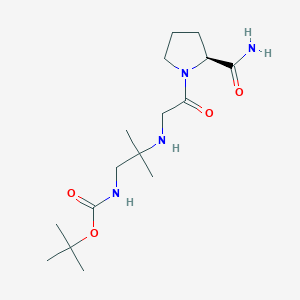
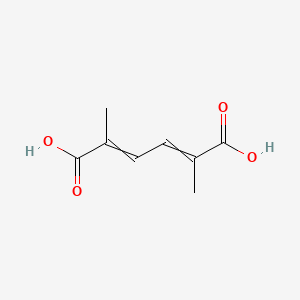
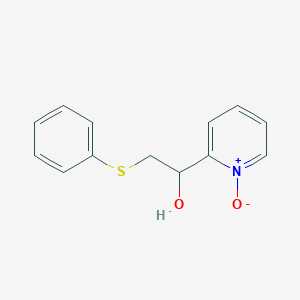
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

